2,2-Dimethylbutyryl chloride

Description

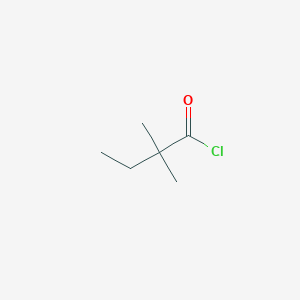

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJUYMIFFNTKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207274 | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-77-9 | |

| Record name | 2,2-Dimethylbutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ78Q3WJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2,2-dimethylbutyryl chloride (CAS No: 5856-77-9), an important acylating reagent and intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4] It is utilized in the production of various active pharmaceutical ingredients (APIs), including penicillin derivatives and cefazolin.[2] This guide details the core reaction mechanisms, presents quantitative data for synthesis protocols, and provides detailed experimental methodologies.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The principal method for synthesizing 2,2-dimethylbutyryl chloride is through the chlorination of its parent carboxylic acid, 2,2-dimethylbutanoic acid. This transformation is a classic nucleophilic acyl substitution reaction. The most common and effective chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6] Both reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its replacement by a chloride ion.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction between 2,2-dimethylbutanoic acid and thionyl chloride is a robust and high-yielding method.[1] The mechanism proceeds through the formation of a reactive chlorosulfite intermediate. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[7]

The reaction proceeds as follows:

-

The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled, forming a reactive acyl chlorosulfite intermediate.

-

The expelled chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which subsequently decomposes into gaseous SO₂ and a chloride ion, yielding the final 2,2-dimethylbutyryl chloride product.[7]

Mechanism with Oxalyl Chloride ((COCl)₂) and Catalytic DMF

Oxalyl chloride is another highly effective reagent, often considered milder and more selective than thionyl chloride.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent in situ, which is the active species in the catalytic cycle.[8]

The catalytic cycle can be described as follows:

-

Catalyst Activation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.

-

Acid Activation: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl-iminium intermediate.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the activated intermediate.

-

Product Formation & Catalyst Regeneration: The intermediate collapses to form the final acyl chloride product, along with gaseous byproducts (CO and CO₂), while regenerating the DMF catalyst.[8]

Quantitative Data Summary

The choice of reagent and reaction conditions significantly impacts the outcome of the synthesis. The following table summarizes quantitative data from a representative protocol for the synthesis of 2,2-dimethylbutyryl chloride.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method (Typical) |

| Starting Material | 2,2-Dimethylbutanoic Acid | 2,2-Dimethylbutanoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None | N,N-Dimethylformamide (DMF, catalytic) |

| Solvent | Neat (no solvent)[1][5] | Dichloromethane (DCM)[5] |

| Temperature | Reflux[1] | Room Temperature[5][9] |

| Reaction Time | Until gas evolution ceases[1] | ~1.5 - 2 hours[6][9] |

| Reported Yield | 90% [1] | Generally high (typically >90%) |

| Purity | >98% (GC) is achievable | >99% is achievable[10] |

| Workup | Reduced pressure distillation[1] | Rotary evaporation[9] |

| Byproducts | SO₂(g), HCl(g)[7] | CO(g), CO₂(g), HCl(g)[8] |

Detailed Experimental Protocol: Thionyl Chloride Method

This protocol is adapted from a standard procedure for the synthesis of 2,2-dimethylbutyryl chloride from 2,2-dimethylbutanoic acid using thionyl chloride.[1]

Materials and Equipment:

-

2,2-dimethylbutanoic acid (25.6 g)

-

Thionyl chloride (35.8 g)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Gas trap or scrubber containing an alkaline solution (e.g., NaOH solution)

-

Reduced pressure distillation apparatus

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the stirring apparatus, heating mantle, and reflux condenser. Ensure the top of the condenser is connected via tubing to the gas trap to neutralize the HCl and SO₂ gases produced during the reaction.[1]

-

Charging Reagents: To the flask, add 25.6 g of 2,2-dimethylbutanoic acid and 35.8 g of thionyl chloride under stirring.[1]

-

Heating: Gently heat the reaction mixture to reflux.[1] Maintain a steady reflux and continue stirring.

-

Monitoring Reaction: The reaction is complete when the evolution of gas ceases.[1] This indicates that all the carboxylic acid has been converted.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess unreacted thionyl chloride by distillation under reduced pressure.[1]

-

Product Isolation: The remaining liquid is the crude 2,2-dimethylbutyryl chloride. The reported yield for this procedure is 26.9 g (90%).[1] Further purification can be achieved by vacuum distillation if required.

General Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 2,2-dimethylbutyryl chloride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,2-Dimethylbutyryl chloride|2,2-Dimethyl Butyric Acid|3-Methyl-1-butanol|Linquxian Sanjiang Chemical Co., Ltd. [lq0536.com]

- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 4. nbinno.com [nbinno.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectral Data of 2,2-Dimethylbutyryl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Dimethylbutyryl chloride (CAS No: 5856-77-9). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 2,2-Dimethylbutyryl chloride. This data is derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.75 | Quartet | 2H | -CH₂- |

| ~1.25 | Singlet | 6H | -C(CH₃)₂- |

| ~0.90 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Acyl chloride) |

| ~55 | -C(CH₃)₂- |

| ~35 | -CH₂- |

| ~25 | -C(CH₃)₂- |

| ~9 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2870 | C-H stretch (alkane) |

| ~1800 | C=O stretch (Acyl chloride)[1] |

| ~1465 | C-H bend (alkane) |

| ~1375 | C-H bend (alkane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 134/136 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 99 | [M - Cl]⁺ |

| 71 | [M - Cl - CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of 2,2-Dimethylbutyryl chloride (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[3]

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a drop of the neat liquid sample of 2,2-Dimethylbutyryl chloride is placed directly on the ATR crystal.[2] Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).[4]

3. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 2,2-Dimethylbutyryl chloride in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer.[5]

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.[5]

-

Analysis: The mass-to-charge ratios (m/z) of the resulting molecular ion and fragment ions are recorded by the mass analyzer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,2-Dimethylbutyryl chloride.

References

An In-depth Technical Guide to 2,2-Dimethylbutyryl Chloride (CAS: 5856-77-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutyryl chloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed synthesis and purification protocols, safety and handling information, and its significant applications.

Chemical and Physical Properties

2,2-Dimethylbutyryl chloride is a colorless to light yellow liquid. It is a reactive acyl chloride, sensitive to moisture, and soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,2-Dimethylbutyryl Chloride

| Property | Value | Reference(s) |

| CAS Number | 5856-77-9 | [1] |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 132-133 °C (at 760 mmHg) | [3][4] |

| Density | 0.98 g/cm³ | [3] |

| Flash Point | 29 °C | [3] |

| Refractive Index | 1.4240 | [3] |

| Solubility | Reacts with water. Soluble in chloroform and ethyl acetate. | [1][2] |

| Moisture Sensitivity | Moisture sensitive | [1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.75 | q | 2H | -CH₂- |

| ~1.25 | s | 6H | -C(CH₃)₂- |

| ~0.88 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Acyl chloride) |

| ~50 | -C(CH₃)₂- |

| ~35 | -CH₂- |

| ~25 | -C(CH₃)₂- |

| ~8 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2870 | C-H stretch (alkane) |

| ~1810 | C=O stretch (acyl chloride) |

| ~1465 | C-H bend (alkane) |

| ~750-600 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 134/136 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 99 | [M - Cl]⁺ |

| 105 | [M - C₂H₅]⁺ |

| 71 | [M - Cl - CO]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of 2,2-Dimethylbutyryl Chloride

2,2-Dimethylbutyryl chloride is synthesized by the reaction of 2,2-dimethylbutyric acid with thionyl chloride.[2]

Materials:

-

2,2-dimethylbutyric acid

-

Thionyl chloride

-

Three-necked flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Alkaline solution for trapping acidic gases

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a stirring apparatus, add 25.6 g of 2,2-dimethylbutyric acid and 35.8 g of thionyl chloride.[2]

-

Heat the mixture to reflux with constant stirring.[2] The hydrogen chloride and sulfur dioxide gases generated during the reaction should be absorbed by an alkaline solution.[2]

-

Continue heating until the evolution of gas ceases.[2]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude product.[2] This process yields approximately 26.9 g (90%) of 2,2-dimethylbutyryl chloride.[2]

Caption: Workflow for the synthesis of 2,2-dimethylbutyryl chloride.

Purification

The crude 2,2-dimethylbutyryl chloride can be purified by distillation under reduced pressure.[2] It is crucial to use a vacuum distillation setup to avoid thermal decomposition of the product.

Equipment:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Vacuum source

-

Heating mantle

Procedure:

-

Set up the vacuum distillation apparatus.

-

Transfer the crude 2,2-dimethylbutyryl chloride to the distillation flask.

-

Apply vacuum and gently heat the flask to initiate distillation.

-

Collect the purified fraction at the appropriate boiling point and pressure.

Applications in Research and Drug Development

2,2-Dimethylbutyryl chloride is a significant intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[5]

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of 4α,5-Dihydro Simvastatin, an antilipemic drug sold under the trade name Zocor.[1] It is also used in the preparation of other drugs by serving as a precursor for introducing the 2,2-dimethylbutyryl moiety.[5]

-

Agrochemical Synthesis: This compound is employed in the creation of pesticides, herbicides, and fungicides.[5]

-

Other Industrial Applications: It finds use in the flavor and fragrance industry and as a monomer or additive in polymer production.[5]

Caption: Key application areas of 2,2-dimethylbutyryl chloride.

Safety and Handling

2,2-Dimethylbutyryl chloride is a flammable and corrosive liquid that causes severe skin burns and eye damage.[6] It is also moisture-sensitive and reacts with water.[1][2]

Table 6: GHS Hazard Information

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Skin corrosion/irritation | Category 1B |

| Serious eye damage/eye irritation | Category 1 |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

2,2-Dimethylbutyryl chloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its synthesis from readily available starting materials is straightforward, although its reactive and hazardous nature necessitates careful handling and storage. This guide provides essential technical information to support researchers and professionals in its safe and effective use.

References

- 1. 2,2-Dimethylbutyryl chloride(5856-77-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. 2,2-Dimethylbutyryl chloride | 5856-77-9 [amp.chemicalbook.com]

- 3. 2,2-Dimethylbutanoyl chloride | CAS#:5856-77-9 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. welchvacuum.com [welchvacuum.com]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethylbutyryl chloride (CAS No. 5856-77-9). The information herein is compiled for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments. This document details key physical constants, presents methodologies for their experimental determination, and offers a logical workflow for property analysis.

Core Physical and Chemical Properties

2,2-Dimethylbutyryl chloride is a specialty chemical intermediate, notably used in the synthesis of pharmaceuticals like Simvastatin, where it serves as a key reagent.[1] It is a colorless to nearly colorless liquid, recognized for its sensitivity to moisture.[1][2]

The quantitative physical properties of 2,2-Dimethylbutyryl chloride are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₆H₁₁ClO | [3][4] | |

| Molecular Weight | 134.60 g/mol | [3][5] | |

| Appearance | Colorless to Almost Colorless Clear Liquid/Oil | 20 °C | [2] |

| Density | 0.98 g/cm³ | 20/20 °C | [2] |

| 0.9787 g/cm³ | 20 °C | [6] | |

| 0.9973 g/cm³ | 0 °C | [7] | |

| Boiling Point | 132 - 134 °C | 760 mmHg | [7][8] |

| 133 °C | [2][5][9] | ||

| Melting Point | -20 °C | [1][2][10] | |

| Refractive Index | 1.4240 | 20 °C | [1][2][9] |

| 1.4242 | 20 °C | [7] | |

| Flash Point | 29 °C | [2][5] | |

| 30.2 °C | [6][8] | ||

| Solubility | Reacts with water. Soluble in chloroform (B151607) and ethyl acetate. | [2][5][6][9] | |

| Vapor Pressure | 9.14 mmHg | 25 °C | [9] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are foundational for verifying the purity and identity of a substance like 2,2-Dimethylbutyryl chloride.

The density of a liquid can be determined accurately using basic laboratory equipment.

-

Objective: To measure the mass per unit volume of the liquid.

-

Apparatus: An electronic balance, a graduated cylinder, or a pycnometer (density bottle) for higher precision.[11][12]

-

Methodology:

-

Measure and record the mass of a clean, dry measuring cylinder (m₁).[11][12]

-

Dispense a known volume of 2,2-Dimethylbutyryl chloride (e.g., 20 mL) into the measuring cylinder. The measurement should be read from the bottom of the meniscus at eye level to avoid parallax error.[11][13]

-

Measure and record the combined mass of the measuring cylinder and the liquid (m₂).[11][12]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass (m_liquid = m₂ - m₁).[12][13]

-

Calculate the density using the formula: ρ = mass / volume.[11]

-

For improved accuracy, repeat the measurement multiple times and calculate the average.[11][13]

-

The boiling point is a critical indicator of a liquid's purity. The Thiele tube method is a common and efficient technique for this determination using a small sample size.[14][15]

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][16]

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[14][15]

-

Methodology:

-

Fill the small test tube with a small amount of 2,2-Dimethylbutyryl chloride.

-

Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.[14][15]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[14]

-

Place the assembly into the Thiele tube filled with mineral oil, ensuring the sample is fully immersed.[14]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[14]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Remove the heat source when a continuous and rapid stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14][15] Record this temperature.

-

Record the barometric pressure, as boiling point varies with pressure.[15][16]

-

For substances that are solid at or near room temperature, or to determine the freezing point, a melting point apparatus is used. Since 2,2-Dimethylbutyryl chloride has a melting point of -20 °C, this procedure would require a specialized low-temperature apparatus. The general principle remains the same.

-

Objective: To identify the temperature range over which the substance transitions from a solid to a liquid state.[17]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) and a capillary tube.[18][19]

-

Methodology:

-

Introduce a small, dry sample of the solidified substance into the open end of a capillary tube.[17][18]

-

Compact the sample at the sealed bottom of the tube.[18]

-

Place the capillary tube into the heating block of the melting point apparatus.[19]

-

Heat the sample. For an unknown substance, a rapid heating run can first determine an approximate melting range.[18][20]

-

Conduct a second, slower determination, increasing the temperature at a rate of about 2 °C per minute as it approaches the approximate melting point.[18]

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point.[17] Pure substances typically have a sharp melting point range of 0.5-1.0 °C.[17][20]

-

The refractive index is a fundamental physical property that is also used to assess the purity of a liquid sample.

-

Objective: To measure the ratio of the speed of light in a vacuum to its speed within the liquid.

-

Apparatus: A refractometer (e.g., an Abbe refractometer) or a Michelson interferometer for high precision.[21][22]

-

Methodology (using an Abbe Refractometer):

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of 2,2-Dimethylbutyryl chloride to the surface of the prism.

-

Close the prism and ensure the liquid spreads evenly to form a thin film.

-

Turn on the light source and look through the eyepiece.

-

Adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromatic dispersion compensator to remove it.

-

Read the refractive index value directly from the instrument's scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

Visualization of Experimental Workflow

The logical progression for the physical characterization of a liquid sample like 2,2-Dimethylbutyryl chloride is outlined in the workflow diagram below. This process ensures a systematic and comprehensive analysis of its primary physical constants.

Caption: Workflow for the experimental determination of physical properties.

References

- 1. 2,2-Dimethylbutyryl chloride | 5856-77-9 [chemicalbook.com]

- 2. 2,2-Dimethylbutyryl chloride price,buy 2,2-Dimethylbutyryl chloride - chemicalbook [chemicalbook.com]

- 3. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. 2,2-Dimethylbutyryl chloride(5856-77-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. 2,2-Dimethylbutanoyl chloride | CAS#:5856-77-9 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. 2,2-Dimethylbutyryl chloride - Safety Data Sheet [chemicalbook.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 22. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Reactivity of 2,2-Dimethylbutyryl Chloride with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the reactivity of 2,2-dimethylbutyryl chloride (CAS 5856-77-9), a sterically hindered acylating agent. The guide focuses on the mechanistic principles governing its reactions with various nucleophiles, the influence of steric hindrance on reaction rates, and practical experimental considerations. While specific quantitative kinetic data for this compound is limited in publicly available literature, this guide extrapolates from the well-understood principles of physical organic chemistry and data from close structural analogs, such as pivaloyl chloride. It includes representative experimental protocols and graphical representations of key chemical concepts and workflows.

Introduction: Structural Features and Reactivity Overview

2,2-Dimethylbutyryl chloride, also known as 2,2-dimethylbutanoyl chloride, is a valuable reagent in organic synthesis for introducing the 2,2-dimethylbutanoyl group.[1][2] Its chemical behavior is dictated by two primary structural features:

-

The Acyl Chloride Functional Group: The carbonyl carbon is highly electrophilic due to the potent electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack, facilitating acylation reactions.

-

The α-Quaternary Center: The presence of two methyl groups on the carbon adjacent to the carbonyl (the α-carbon) creates significant steric bulk. This feature is critical as it modulates the accessibility of the electrophilic carbonyl carbon, influencing reaction rates and selectivity when reacting with different nucleophiles. This steric hindrance is greater than that of a simple linear acyl chloride but slightly less than its more common analog, pivaloyl chloride.

The primary reaction pathway for 2,2-dimethylbutyryl chloride is nucleophilic acyl substitution . This proceeds via a two-step addition-elimination mechanism, which is detailed in the diagram below.

Caption: General mechanism for nucleophilic acyl substitution.

The Critical Role of Steric Hindrance

The gem-dimethyl group of 2,2-dimethylbutyryl chloride is the dominant factor controlling its reactivity profile. This steric bulk physically impedes the trajectory of the incoming nucleophile, increasing the activation energy of the reaction compared to less hindered acyl chlorides.

Caption: Steric hindrance affecting nucleophile approach.

This effect leads to a predictable hierarchy in reaction rates:

-

Primary Nucleophiles >> Secondary Nucleophiles >> Tertiary Nucleophiles (often unreactive).

-

Small nucleophiles (e.g., water, ammonia) react faster than bulky ones (e.g., tert-butanol, di-isopropylamine).

Reactivity with Specific Nucleophile Classes

N-Nucleophiles (Amine Acylation)

The reaction of 2,2-dimethylbutyryl chloride with primary or secondary amines yields N-substituted amides. The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate and deactivate the starting amine. Therefore, the reaction requires either two equivalents of the amine nucleophile or one equivalent of the amine along with a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to act as an acid scavenger.[3]

O-Nucleophiles (Alcohol Acylation & Hydrolysis)

Alcohols react to form esters, while water causes hydrolysis to the parent 2,2-dimethylbutyric acid.[4] These reactions are typically performed in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct.[5] The steric hindrance of the acyl chloride is a major factor; primary alcohols react readily, secondary alcohols react more slowly, and tertiary alcohols are often too hindered to react effectively.

C-Nucleophiles (Friedel-Crafts & Enolate Acylation)

-

Friedel-Crafts Acylation: When reacting with aromatic compounds in the presence of a Lewis acid (e.g., AlCl₃), sterically hindered acyl chlorides like the closely related pivaloyl chloride can undergo an anomalous reaction. Instead of acylation, the intermediate acylium ion may decarbonylate (lose carbon monoxide) to form a stable tertiary carbocation, leading to alkylation of the aromatic ring.[6][7] It is highly probable that 2,2-dimethylbutyryl chloride would exhibit similar behavior, forming a 1,1-dimethylpropyl cation.

Caption: Competing pathways in Friedel-Crafts reactions.

-

Enolate Acylation: Reactions with carbon nucleophiles like enolates (e.g., from diethyl malonate) can form new carbon-carbon bonds, leading to β-keto esters or related structures.[8]

S-Nucleophiles (Thiol Acylation)

Thiols are excellent nucleophiles and react readily with 2,2-dimethylbutyryl chloride to form thioesters. The reaction generally proceeds under similar conditions to alcohol acylation, often with a base to neutralize HCl. A known application involves the reaction with methyl 3-mercaptopropionate.[8]

Data Presentation

| Nucleophile Class | Example Nucleophile | Steric Hindrance | Expected Relative Rate | Conditions / Notes |

| N-Nucleophiles | Primary Amine (R-NH₂) | Low | Fast | Requires base or 2 eq. of amine.[3] |

| Secondary Amine (R₂-NH) | Medium | Moderate | Slower due to increased steric bulk. | |

| Tertiary Amine (R₃-N) | High | No Reaction | Generally non-reactive as nucleophile. | |

| O-Nucleophiles | Water (H₂O) | Low | Fast | Leads to hydrolysis. Moisture sensitive.[4] |

| Primary Alcohol (R-OH) | Low | Fast | Requires base (e.g., pyridine).[5] | |

| Secondary Alcohol (R₂-CHOH) | Medium | Slow | Reaction may require heat. | |

| Tertiary Alcohol (R₃-COH) | High | Very Slow / No Reaction | Elimination may be a side reaction.[9] | |

| S-Nucleophiles | Primary Thiol (R-SH) | Low | Very Fast | Thiols are highly nucleophilic. |

| C-Nucleophiles | Malonate Enolate | Medium | Moderate | Used to form C-C bonds.[8] |

| Aromatic Ring (Benzene) | N/A | Complex | May result in alkylation via decarbonylation.[6] |

Experimental Protocols

The following protocols are representative methodologies for performing acylation reactions with 2,2-dimethylbutyryl chloride. Safety Note: 2,2-Dimethylbutyryl chloride is corrosive, flammable, and reacts with water.[2][10] All manipulations must be performed in a fume hood with appropriate personal protective equipment. All glassware must be oven-dried, and anhydrous solvents should be used.

Protocol 1: General Procedure for Amide Synthesis (N-Acylation)

-

Objective: To synthesize an N-alkyl-2,2-dimethylbutanamide from a primary amine.

-

Materials:

-

Primary amine (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)[3]

-

2,2-Dimethylbutyryl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-dimethylbutyryl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by column chromatography or recrystallization as needed.

-

Protocol 2: General Procedure for Ester Synthesis (O-Acylation)

-

Objective: To synthesize an alkyl 2,2-dimethylbutanoate from a primary alcohol.

-

Materials:

-

Primary alcohol (1.0 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

2,2-Dimethylbutyryl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,2-dimethylbutyryl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by vacuum distillation or column chromatography.

-

Workflow Diagram

Caption: A general workflow for acylation reactions.

References

- 1. 2,2-Dimethylbutyryl chloride | 5856-77-9 [chemicalbook.com]

- 2. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,2-Dimethylbutyryl chloride, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Steric Hindrance Effects of 2,2-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbutyryl chloride, a sterically hindered acylating agent, plays a pivotal role in advanced organic synthesis, particularly in the pharmaceutical industry. Its bulky quaternary center adjacent to the acyl chloride functionality imparts unique reactivity and selectivity, driven primarily by steric hindrance. This technical guide provides a comprehensive overview of the steric effects of 2,2-dimethylbutyryl chloride, detailing its synthesis, spectroscopic properties, and reactivity in key chemical transformations. The document includes structured data, detailed experimental protocols, and visualizations to facilitate its application in research and drug development.

Introduction

2,2-Dimethylbutyryl chloride (also known as 2,2-dimethylbutanoyl chloride) is a crucial intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of a quaternary carbon atom alpha to the carbonyl group, which introduces significant steric bulk. This steric hindrance profoundly influences its reactivity, making it a selective acylating agent and a valuable tool for introducing the 2,2-dimethylbutyryl moiety into complex molecules.[2]

A notable application of 2,2-dimethylbutyryl chloride is in the semi-synthesis of Simvastatin, a widely prescribed medication for lowering cholesterol.[3] In this process, the sterically demanding nature of 2,2-dimethylbutyryl chloride allows for the selective acylation of a hydroxyl group in a complex intermediate.[1] This guide will delve into the quantifiable aspects of this steric hindrance and provide practical protocols for its use in common organic reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 2,2-dimethylbutyryl chloride is essential for its effective use.

Physical Properties

| Property | Value | Reference |

| CAS Number | 5856-77-9 | [4] |

| Molecular Formula | C₆H₁₁ClO | [4] |

| Molecular Weight | 134.60 g/mol | [4] |

| Boiling Point | 132 °C | TCI |

| Density | 0.98 g/cm³ | TCI |

| Refractive Index | 1.42 | TCI |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Reacts with water. | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 2,2-dimethylbutyryl chloride.

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two methyl groups at the α-position. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the quaternary α-carbon, and the carbons of the ethyl and gem-dimethyl groups. |

| IR Spectroscopy | A strong absorption band is observed around 1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[4] |

Quantifying Steric Hindrance

The Taft steric parameter (E_s) is a widely used measure of the steric effect of a substituent. A more negative E_s value indicates greater steric hindrance. While the specific E_s value for the 2,2-dimethylpropyl group (the core of 2,2-dimethylbutyryl chloride) is not documented, we can use the value for the structurally similar tert-butyl group as a reasonable approximation.

| Substituent | Taft Steric Parameter (E_s) |

| Methyl | 0.00 |

| Ethyl | -0.07 |

| Isopropyl | -0.47 |

| tert-Butyl | -1.54 |

Data sourced from Wikipedia's compilation of Taft parameters.[5]

The significantly more negative E_s value for the tert-butyl group compared to less branched alkyl groups provides a quantitative basis for the pronounced steric hindrance of 2,2-dimethylbutyryl chloride. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down reaction rates compared to less hindered acyl chlorides like acetyl chloride or propionyl chloride.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2,2-dimethylbutyryl chloride and its application in key acylation reactions.

Synthesis of 2,2-Dimethylbutyryl Chloride

This protocol describes the synthesis of 2,2-dimethylbutyryl chloride from 2,2-dimethylbutyric acid using thionyl chloride.[6]

Workflow for the Synthesis of 2,2-Dimethylbutyryl Chloride

Caption: Workflow for the synthesis of 2,2-Dimethylbutyryl Chloride.

Materials:

-

2,2-dimethylbutyric acid (25.6 g)

-

Thionyl chloride (35.8 g)

-

Three-necked flask

-

Reflux condenser

-

Heating mantle

-

Apparatus for distillation under reduced pressure

-

Alkaline solution for trapping acidic gases

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 25.6 g of 2,2-dimethylbutyric acid.

-

Slowly add 35.8 g of thionyl chloride to the flask with stirring.

-

Heat the mixture to reflux. The generated hydrogen chloride and sulfur dioxide gases should be passed through an alkaline solution trap.

-

Continue refluxing until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is the crude 2,2-dimethylbutyryl chloride, which can be further purified by vacuum distillation if necessary. A yield of approximately 90% can be expected.[6]

Friedel-Crafts Acylation of an Aromatic Compound

This protocol is a representative procedure for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole (B1667542), using 2,2-dimethylbutyryl chloride. Due to the steric hindrance of the acyl chloride, harsher reaction conditions (e.g., higher temperature or longer reaction time) may be required compared to reactions with less hindered acyl chlorides.

Reaction Scheme for Friedel-Crafts Acylation

Caption: Generalized scheme for Friedel-Crafts Acylation.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

2,2-Dimethylbutyryl chloride

-

Anisole (or another suitable aromatic substrate)

-

Ice-water bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice-water bath.

-

In a separate flask, dissolve 2,2-dimethylbutyryl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the solution of 2,2-dimethylbutyryl chloride dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Esterification of a Sterically Hindered Alcohol

The steric bulk of 2,2-dimethylbutyryl chloride makes the esterification of sterically hindered alcohols, such as tertiary alcohols or phenols with bulky ortho-substituents, challenging. The following protocol is adapted for such transformations and may require a catalyst and elevated temperatures.

Workflow for Esterification of a Hindered Alcohol

Caption: General workflow for the esterification of a hindered alcohol.

Materials:

-

Sterically hindered alcohol (e.g., tert-butanol (B103910) or a substituted phenol)

-

2,2-Dimethylbutyryl chloride

-

Anhydrous solvent (e.g., dichloromethane, pyridine)

-

Base (e.g., pyridine (B92270), triethylamine)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 equivalent) and a base such as pyridine (1.5 equivalents) in an anhydrous solvent like DCM.

-

Cool the solution to 0 °C.

-

Slowly add 2,2-dimethylbutyryl chloride (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography or distillation.

Application in Drug Synthesis: The Case of Simvastatin

As previously mentioned, 2,2-dimethylbutyryl chloride is a key reagent in the industrial synthesis of Simvastatin from Lovastatin. This multi-step process highlights the importance of the steric properties of 2,2-dimethylbutyryl chloride for achieving high selectivity in a complex molecular setting.

Synthetic Pathway to Simvastatin

Caption: Simplified synthetic pathway from Lovastatin to Simvastatin.

In this pathway, the selective acylation of a specific hydroxyl group in the protected diol lactone intermediate is crucial. The steric bulk of 2,2-dimethylbutyryl chloride prevents reaction at other, more sterically accessible, yet less reactive, sites.

Conclusion

The steric hindrance imparted by the 2,2-dimethylpropyl group is the defining characteristic of 2,2-dimethylbutyryl chloride's reactivity. This feature, while potentially slowing reaction rates, provides a powerful tool for selective acylation in complex syntheses. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of these steric effects is paramount for designing efficient and selective synthetic routes. The data, protocols, and workflows presented in this guide offer a foundational resource for the effective application of this versatile and important chemical intermediate.

References

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. 2,2-Dimethylbutyryl chloride | 5856-77-9 [chemicalbook.com]

- 4. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Taft equation - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Moisture Sensitivity and Handling of 2,2-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide addresses the critical aspects of handling 2,2-dimethylbutyryl chloride, a valuable reagent in pharmaceutical synthesis, with a focus on its pronounced moisture sensitivity. Adherence to the protocols outlined herein is paramount to ensure reagent integrity, experimental success, and personnel safety.

Core Properties and Specifications

2,2-Dimethylbutyryl chloride is a colorless, flammable liquid that is highly reactive, particularly with nucleophilic agents such as water.[1][2] Its utility in organic synthesis is frequently predicated on its anhydrous state. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [1][3] |

| Molecular Weight | 134.60 g/mol | [2][3][4] |

| Appearance | Clear, colorless oil/liquid | [1][2][3] |

| Melting Point | -20 °C | [1][3] |

| Boiling Point | 127-133 °C | [1][3] |

| Density | 0.969 - 0.98 g/cm³ at 25 °C | [3] |

| Flash Point | 29 °C | [3] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Reacts with water. | [3][4] |

Moisture Sensitivity and Hydrolysis Pathway

The primary challenge in the handling and application of 2,2-dimethylbutyryl chloride is its susceptibility to hydrolysis. The acyl chloride functional group readily reacts with water, leading to the formation of 2,2-dimethylbutyric acid and corrosive hydrogen chloride gas. This degradation pathway not only consumes the desired reagent but also introduces impurities that can complicate subsequent reaction steps and product purification.

The hydrolysis reaction proceeds as follows:

Caption: Reaction pathway for the hydrolysis of 2,2-dimethylbutyryl chloride.

Experimental Protocols: Handling and Storage

Strict adherence to anhydrous and inert atmosphere techniques is mandatory when working with 2,2-dimethylbutyryl chloride. The following protocols are recommended to minimize exposure to atmospheric moisture.

Storage Protocol

-

Inert Atmosphere: Store the reagent under an inert atmosphere, such as argon or nitrogen.[2][3]

-

Temperature: For long-term storage, maintain the temperature between 2-8 °C in a refrigerator.[5]

-

Container: The container must be tightly sealed and stored in a dry, cool, and well-ventilated area.[1][6] Use of a corrosive-resistant container with a resistant inner liner is also recommended.[2]

-

Segregation: Store away from incompatible materials, heat, sparks, and open flames.[1][6]

Handling Protocol

-

Inert Atmosphere Operations: All transfers and manipulations of 2,2-dimethylbutyryl chloride should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE):

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Dispensing: Use dry, nitrogen-flushed syringes or cannulas for transferring the liquid.

-

Quenching and Disposal: Unused or waste 2,2-dimethylbutyryl chloride should be quenched slowly by adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The resulting mixture should be disposed of in accordance with local regulations.

The following workflow diagram illustrates the recommended handling procedure:

Caption: A workflow for the safe handling of 2,2-dimethylbutyryl chloride.

Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

| Situation | Protocol |

| Spill | Evacuate the area and remove all ignition sources.[1][6] Absorb the spill with an inert, dry material (e.g., sand, Chemizorb®) and place it in a sealed container for disposal.[6] Use non-sparking tools for cleanup.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[6] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6] |

Conclusion

The successful use of 2,2-dimethylbutyryl chloride in a research and development setting is contingent upon a thorough understanding and mitigation of its moisture sensitivity. By implementing the stringent storage and handling protocols detailed in this guide, researchers can ensure the reagent's integrity, leading to more reliable and reproducible experimental outcomes while maintaining a safe laboratory environment.

References

Solubility and Handling of 2,2-Dimethylbutyryl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbutyryl chloride is a key acylating agent in organic synthesis, notably in the production of pharmaceuticals like Simvastatin. Its efficacy and reaction kinetics are intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides a consolidated overview of the known solubility characteristics of 2,2-Dimethylbutyryl chloride, a detailed experimental protocol for determining its solubility, and a workflow for its application in synthesis. The information presented is intended to support researchers and professionals in the safe and effective handling and application of this important chemical intermediate.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 2,2-Dimethylbutyryl chloride in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various chemical data sources. The following table summarizes the known qualitative solubility of 2,2-Dimethylbutyryl chloride and its close structural analog, pivaloyl chloride (2,2-dimethylpropanoyl chloride), which can serve as a useful reference.

| Solvent | 2,2-Dimethylbutyryl Chloride | Pivaloyl Chloride (analog) |

| Aprotic Solvents | ||

| Chloroform | Soluble | Soluble |

| Ethyl Acetate | Soluble | - |

| Diethyl Ether | - | Soluble |

| Benzene | - | Soluble |

| Toluene | - | Soluble |

| Acetonitrile | - | Miscible |

| Protic Solvents | ||

| Water | Reacts | Reacts vigorously |

Note: Acyl chlorides, including 2,2-Dimethylbutyryl chloride, are highly reactive towards protic solvents such as water, alcohols, and amines. This reactivity leads to decomposition rather than simple dissolution. Therefore, the use of anhydrous (dry) aprotic solvents is critical for any application involving this reagent.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a reactive compound like 2,2-Dimethylbutyryl chloride in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of 2,2-Dimethylbutyryl chloride in a given anhydrous organic solvent at a specific temperature.

Materials:

-

2,2-Dimethylbutyryl chloride (high purity)

-

Anhydrous organic solvent of choice (e.g., chloroform, ethyl acetate)

-

Small, sealable glass vials with inert caps (B75204) (e.g., PTFE-lined)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to 0.1 mg)

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Drying oven

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2,2-Dimethylbutyryl chloride to a pre-weighed, dry glass vial under an inert atmosphere to prevent hydrolysis. b. Record the initial mass of the acyl chloride. c. Add a known volume of the anhydrous organic solvent to the vial. d. Seal the vial tightly. e. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). f. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Collection and Analysis: a. Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter. This step is crucial to avoid transferring any undissolved solid. c. Dispense the filtered aliquot into a pre-weighed, dry volumetric flask. d. Record the exact volume of the aliquot taken. e. Weigh the flask containing the aliquot to determine the mass of the solution.

-

Solvent Evaporation and Mass Determination: a. Gently evaporate the solvent from the volumetric flask under a stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute. b. Once the solvent is completely removed, place the flask in a drying oven at a suitable temperature (e.g., 40-50 °C) until a constant mass is achieved. c. Cool the flask in a desiccator and weigh it on the analytical balance. d. The final mass represents the mass of the dissolved 2,2-Dimethylbutyryl chloride in the aliquot.

-

Calculation of Solubility: a. Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) x 100

Safety Precautions:

-

2,2-Dimethylbutyryl chloride is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ensure all glassware is thoroughly dried before use to prevent reaction with the acyl chloride.

-

Use only anhydrous solvents.

Visualization of a Synthetic Workflow

2,2-Dimethylbutyryl chloride is a crucial reagent in the semi-synthesis of Simvastatin, a widely used cholesterol-lowering drug. The following diagram illustrates a simplified logical workflow for the acylation step in this synthesis.

Caption: A simplified workflow for the acylation of a protected Monacolin J intermediate using 2,2-Dimethylbutyryl chloride in the synthesis of Simvastatin.

This guide provides a foundational understanding of the solubility and handling of 2,2-Dimethylbutyryl chloride for laboratory and industrial applications. The lack of extensive quantitative data highlights an area for further research, and the provided protocol offers a standardized method for obtaining such valuable information.

An In-depth Technical Guide to the Electrophilicity of the 2,2-Dimethylbutyryl Chloride Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl group in 2,2-dimethylbutyryl chloride. Through an examination of steric and electronic factors, comparative data with analogous acyl chlorides, and detailed experimental protocols, this document serves as a critical resource for professionals in chemical research and pharmaceutical development.

Introduction to the Electrophilicity of Acyl Chlorides

Acyl chlorides are a class of highly reactive carboxylic acid derivatives characterized by the -COCl functional group. The significant electronegativity of both the oxygen and chlorine atoms induces a substantial partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes acyl chlorides valuable reagents in a plethora of chemical transformations, including esterifications, amidations, and Friedel-Crafts acylations.

The reactivity of the carbonyl group in acyl chlorides is primarily governed by two key factors:

-

Electronic Effects: The electron-withdrawing inductive effect of the chlorine and oxygen atoms enhances the electrophilicity of the carbonyl carbon.

-

Steric Effects: The size of the substituent group attached to the carbonyl carbon can hinder the approach of a nucleophile, thereby reducing the reaction rate.

2,2-Dimethylbutyryl chloride, with its neopentyl-like structure adjacent to the carbonyl group, presents a unique case where steric hindrance plays a significant role in modulating its electrophilicity.

Physicochemical and Spectroscopic Data

| Property | 2,2-Dimethylbutyryl Chloride | Pivaloyl Chloride (tert-butyl analog) | Butyryl Chloride (less hindered) | Acetyl Chloride (unhindered) |

| Molecular Formula | C₆H₁₁ClO | C₅H₉ClO | C₄H₇ClO | C₂H₃ClO |

| Molecular Weight | 134.60 g/mol | 120.58 g/mol | 106.55 g/mol | 78.50 g/mol |

| Boiling Point | 133 °C | 105-106 °C | 102 °C | 52 °C |

| Density | 0.98 g/cm³ | 0.985 g/cm³ | 1.028 g/cm³ | 1.104 g/cm³ |

| ¹³C NMR (C=O) Shift (ppm) | ~175 (estimated) | ~175 ppm | ~173 ppm | ~170 ppm |

| Relative Hydrolysis Rate | Slow | 1 | ~100 | ~20,000 |

Note: The relative hydrolysis rate is a qualitative comparison based on the established principles of steric hindrance in acyl chloride reactivity.

Factors Influencing the Electrophilicity of 2,2-Dimethylbutyryl Chloride

The electrophilicity of the carbonyl group in 2,2-dimethylbutyryl chloride is a balance between electronic and steric effects.

Electronic Effects

The primary electronic effect is the inductive withdrawal of electron density by the chlorine and oxygen atoms, which makes the carbonyl carbon electron-deficient and thus highly electrophilic. The alkyl group (2,2-dimethylbutyl) has a weak electron-donating inductive effect, which slightly counteracts the electron-withdrawing effects of the heteroatoms. However, this electronic contribution is minor compared to the significant steric influence.

Steric Hindrance

The most defining feature of 2,2-dimethylbutyryl chloride's reactivity is the substantial steric bulk imparted by the two methyl groups on the α-carbon. This steric hindrance shields the electrophilic carbonyl carbon from the approach of nucleophiles.[1][2] This effect is comparable to that observed in pivaloyl chloride, which is known for its significantly lower reactivity compared to less hindered acyl chlorides like acetyl chloride.[3] The bulky alkyl group creates a "steric shield" that raises the activation energy for nucleophilic attack.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the electrophilicity of 2,2-dimethylbutyryl chloride.

Experimental Protocols

Detailed methodologies for key reactions involving sterically hindered acyl chlorides are provided below. These protocols can be adapted for 2,2-dimethylbutyryl chloride.

Synthesis of 2,2-Dimethylbutyryl Chloride

This protocol describes the synthesis of an acyl chloride from the corresponding carboxylic acid using thionyl chloride.

References

Methodological & Application

Application Notes and Protocols: Acylation of Alcohols with 2,2-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and protocols for the esterification of various alcohols and phenols using 2,2-dimethylbutyryl chloride. This sterically hindered acyl chloride is a valuable reagent for introducing the 2,2-dimethylbutyryl (pivaloyl) group, a common motif in medicinal chemistry and materials science for conferring metabolic stability or specific physical properties.

Introduction and Reaction Principles

The reaction of 2,2-dimethylbutyryl chloride with an alcohol or phenol (B47542) is a nucleophilic acyl substitution that yields a sterically hindered ester and hydrogen chloride (HCl) gas.[1] Due to the steric bulk of the acyl chloride, reaction conditions must be carefully selected to achieve efficient conversion, especially with hindered alcohols.

The general reaction is as follows: R-OH + (CH₃)₂CH₂C-COCl → (CH₃)₂CH₂C-COOR + HCl

Key considerations for this transformation include:

-

Stoichiometry : An excess of the acyl chloride or the alcohol can be used to drive the reaction to completion, although a 1.1 to 1.5 molar equivalent of the acyl chloride to the alcohol is common.

-

Base : The reaction produces HCl, which must be neutralized to prevent side reactions and to drive the equilibrium forward. A non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (Et₃N) is typically used as both a solvent and an acid scavenger.[2]

-

Catalysis : For sterically hindered substrates (e.g., secondary and tertiary alcohols) or less reactive nucleophiles, a highly nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often essential for achieving reasonable reaction rates and yields.[3][4] DMAP functions by forming a highly reactive N-acylpyridinium intermediate.

-

Solvent : Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to prevent hydrolysis of the acyl chloride.[5]

-

Temperature : The reaction is typically exothermic. Reactions are often initiated at 0°C to control the initial rate and then allowed to warm to room temperature.[6] For particularly unreactive substrates, gentle heating may be required, but this can also promote side reactions.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the acylation of different classes of alcohols with 2,2-dimethylbutyryl chloride. Yields are highly dependent on the specific substrate and optimization of reaction conditions.

| Alcohol Type | Base / Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| Primary Alcohol | Pyridine or Et₃N | DCM | 0 to RT | 1 - 4 | > 90 |

| Secondary Alcohol | Pyridine or Et₃N | DCM | 0 to RT | 4 - 12 | 70 - 90 |

| Secondary Alcohol | Et₃N / cat. DMAP | DCM | 0 to RT | 1 - 3 | > 95 |

| Tertiary Alcohol | Et₃N / cat. DMAP | DCM | RT to Reflux | 12 - 48 | 20 - 60[7] |

| Phenol | Pyridine or Et₃N | DCM | 0 to RT | 2 - 6 | 85 - 95[8] |

Experimental Protocols

Safety Precaution : 2,2-Dimethylbutyryl chloride is corrosive, flammable, and reacts vigorously with water.[9] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be oven- or flame-dried, and anhydrous solvents should be used.

Protocol 1: General Acylation of a Primary or Secondary Alcohol

This protocol is suitable for relatively unhindered primary and secondary alcohols.

Materials:

-

Alcohol (1.0 eq)

-

2,2-Dimethylbutyryl chloride (1.2 eq)

-

Anhydrous Pyridine or Triethylamine (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Aqueous HCl

-

Saturated Aqueous NaHCO₃

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous DCM.

-

Add pyridine or triethylamine (2.0 - 3.0 eq) and cool the mixture to 0°C in an ice bath.

-

Slowly add 2,2-dimethylbutyryl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with cold 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester product by flash column chromatography on silica (B1680970) gel.

Protocol 2: DMAP-Catalyzed Acylation of a Hindered Alcohol or Phenol

This protocol is recommended for sterically hindered secondary alcohols, tertiary alcohols, and phenols where standard methods are sluggish.

Materials:

-

Alcohol or Phenol (1.0 eq)

-

2,2-Dimethylbutyryl chloride (1.5 eq)

-

Anhydrous Triethylamine (2.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Aqueous HCl

-

Saturated Aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol/phenol (1.0 eq), triethylamine (2.0 eq), and DMAP (0.1 eq).

-

Dissolve the components in anhydrous DCM and cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve 2,2-dimethylbutyryl chloride (1.5 eq) in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes.[6]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. For very hindered alcohols, the reaction may require heating to reflux.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding cold water or 1M HCl.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Caption: General workflow for the acylation of alcohols.

Caption: Catalytic cycle of DMAP in acylation reactions.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acylation of Primary Amines with 2,2-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract